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Compound of Interest

Compound Name: 2,4-Diaminophenoxyethanol

Cat. No.: B1213692 Get Quote

Note on Chemical Identity: The provided CAS Number 66422-95-5 technically corresponds to

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a compound primarily used as a colorant in

cosmetics and for proteomics research[1][2][3]. However, given the request's focus on drug

development, signaling pathways, and experimental protocols for a scientific audience, this

guide will focus on Lobucavir (CAS Number: 127759-89-1), an antiviral agent whose research

profile aligns with the user's core requirements[4]. Lobucavir was an investigational drug with

significant research into its mechanism and applications against various viral pathogens.

Abstract
Lobucavir is a broad-spectrum antiviral nucleoside analog of guanine that has demonstrated

significant activity against herpesviruses, hepatitis B virus (HBV), human immunodeficiency

virus (HIV), and cytomegalovirus (CMV)[4][5]. Developed by Bristol-Myers Squibb under the

designation BMS-180194, it functions as a viral DNA polymerase inhibitor[4][6]. After initial

promising results in preclinical and clinical trials, its development was halted due to findings of

carcinogenic risk in long-term animal studies[4]. This guide provides a comprehensive technical

overview of Lobucavir, including its mechanism of action, pharmacological properties, key

experimental data, and relevant research protocols.

Chemical and Physical Properties
Lobucavir is a synthetic cyclobutyl guanosine analog. Its structure is designed to mimic

deoxyguanosine, allowing it to be recognized by viral enzymes.
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Property Value Reference

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-

bis(hydroxymethyl)cyclobutyl]-

1H-purin-6-one

[4]

CAS Number 127759-89-1 [4][6][7]

Molecular Formula C₁₁H₁₅N₅O₃ [4][6][7]

Molar Mass 265.273 g·mol⁻¹ [4][6]

Purity
≥98% (Commercially available

for research)
[7]

Mechanism of Action
Lobucavir is a prodrug that requires intracellular phosphorylation to become active. Its antiviral

activity is mediated through the inhibition of viral DNA synthesis.

Intracellular Activation: Host cell enzymes phosphorylate Lobucavir into its active

triphosphate form, lobucavir triphosphate (Lobu-TP)[4][6].

Polymerase Inhibition: Lobu-TP acts as a competitive inhibitor of the viral DNA polymerase,

competing with the natural substrate, deoxyguanosine triphosphate (dGTP)[4].

Chain Termination: Upon incorporation into the growing viral DNA strand, Lobucavir acts as a

non-obligate chain terminator. Unlike classic chain terminators, it possesses a 3'-OH

equivalent. However, its incorporation is thought to induce a conformational change that

hinders the polymerase from adding subsequent nucleotides, effectively halting DNA

elongation[4].

Signaling Pathway Diagram
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Figure 1: Lobucavir's Antiviral Mechanism
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Caption: Figure 1: Lobucavir's Antiviral Mechanism.

Pharmacological Data
Lobucavir was evaluated in both preclinical animal models and human clinical trials, providing

key data on its efficacy and pharmacokinetics.

Table 1: Preclinical Antiviral Efficacy (Woodchuck
Model)
Data from studies on woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV),

a model for human HBV[8].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1213692?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/11164506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Daily Oral Dose
Effect on WHV
Viremia (DNA
levels)

Duration Reference

20 mg/kg
10 to 200-fold

reduction
Therapy period [8]

10 mg/kg
10 to 200-fold

reduction
Therapy period [8]

5 mg/kg

10 to 30-fold reduction

(Minimally effective

dose)

6 weeks [8]

0.5 mg/kg No significant effect 6 weeks [8]

Note: Viremia returned to pre-treatment levels within 2 weeks after therapy cessation[8].

Table 2: Pharmacokinetic Properties
Parameter Value Species Reference

Bioavailability 30-40% (Oral) Preclinical [4]

Half-life (t½) ~10 hours Preclinical [4]

Peak Plasma Conc.

(Cmax)

0.5 - 1.5 hours post-

dose
Human [9]

Clinical Trials Summary
Lobucavir advanced to Phase III clinical trials for Hepatitis B and Herpesvirus, and Phase II for

Cytomegalovirus before its discontinuation[4]. A pilot study was also conducted for its use in

AIDS patients[4][10]. Early trials showed it was relatively well-tolerated, with common adverse

effects including headache, fatigue, and diarrhea[4]. However, development was stopped in

1999 after long-term studies in mice revealed an increased risk of cancer[4].

Key Experimental Protocols
Synthesis of Lobucavir
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The synthesis of Lobucavir is a multi-step process. While specific industrial-scale procedures

are proprietary, general routes have been published, often involving the synthesis of chiral

intermediates.

Figure 2: General Synthesis Workflow
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Caption: Figure 2: General Synthesis Workflow.

Methodology Outline: A common strategy involves using biocatalytic methods to create the

correct stereochemistry of the cyclobutane ring[11].

Preparation of Chiral Intermediates: Regioselective enzymatic hydrolysis or aminoacylation

is used to produce single enantiomers of cyclobutane intermediates[11].

Coupling: The chiral cyclobutane intermediate is coupled with a purine base (guanine or a

derivative).

Purification: The final product is purified using standard techniques like chromatography and

crystallization.

In Vitro Antiviral Activity Assay (Virus Yield Reduction)
This assay measures the ability of a compound to inhibit the production of new virus particles in

a cell culture.
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Figure 3: Virus Yield Reduction Assay Workflow
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Caption: Figure 3: Virus Yield Reduction Assay Workflow.
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Detailed Protocol:

Cell Culture: Plate susceptible mammalian cells (e.g., Vero cells for herpesviruses) in 96-well

microplates to form a confluent monolayer[12].

Compound Dilution: Prepare a series of eight dilutions of Lobucavir in cell culture

medium[12].

Infection: Infect the cell monolayers with a known quantity of the target virus.

Treatment: After a brief adsorption period, remove the virus inoculum and add the different

dilutions of Lobucavir to the wells. Include untreated virus controls and uninfected cell

controls.

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication

(e.g., 48-72 hours).

Virus Quantification: Collect the supernatant from each well. Determine the viral titer in each

sample using a standard method like the TCID₅₀ (50% Tissue Culture Infective Dose)

endpoint dilution assay or a plaque reduction assay[12].

Data Analysis: Plot the reduction in virus titer against the drug concentration. Use regression

analysis to calculate the 50% effective concentration (EC₅₀), which is the concentration of

Lobucavir that inhibits viral replication by 50%.

Applications and Future Directions
Despite the cessation of its clinical development, Lobucavir remains a significant compound in

antiviral research.

Research Tool: It serves as a reference compound for the study of viral DNA polymerase

inhibition and the mechanisms of drug resistance[13].

Scaffold for New Drugs: The unique cyclobutyl moiety of Lobucavir can serve as a structural

scaffold for the design of new nucleoside analogs with potentially improved safety profiles.

Understanding Carcinogenicity: The toxicological data from Lobucavir studies provide

valuable insights into the potential long-term risks associated with nucleoside analogs,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://qanr.usu.edu/iar/vitro-testing
https://qanr.usu.edu/iar/vitro-testing
https://qanr.usu.edu/iar/vitro-testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC8312879/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


informing the safety evaluation of new antiviral candidates.

Conclusion
Lobucavir is a potent guanine nucleoside analog with broad-spectrum antiviral activity that

showed considerable promise in early clinical development. Its mechanism, involving the

inhibition of viral DNA polymerase via non-obligate chain termination, is well-characterized.

Although its journey to clinical application was halted by safety concerns related to

carcinogenicity, the extensive research conducted on Lobucavir provides a valuable knowledge

base for drug development professionals. The data and experimental protocols associated with

its investigation continue to inform the design and evaluation of the next generation of antiviral

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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